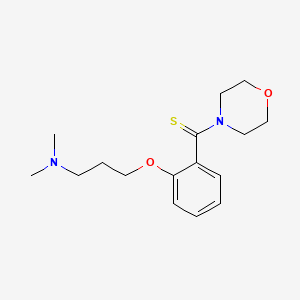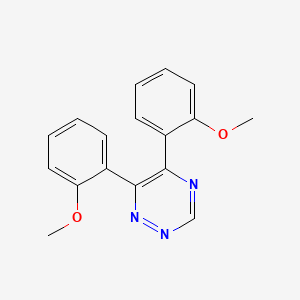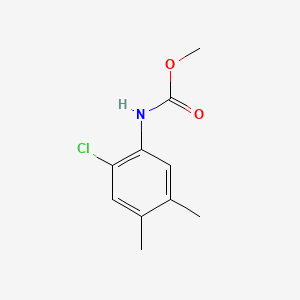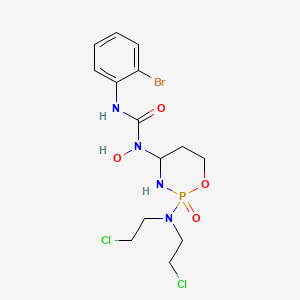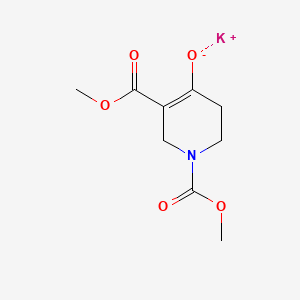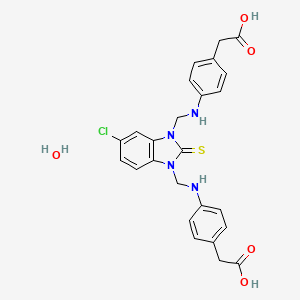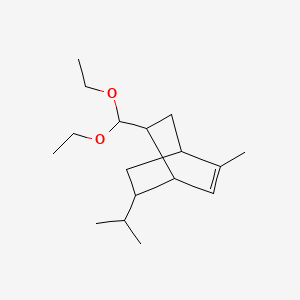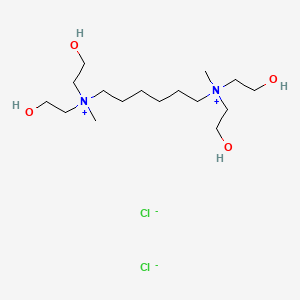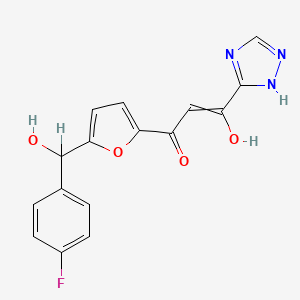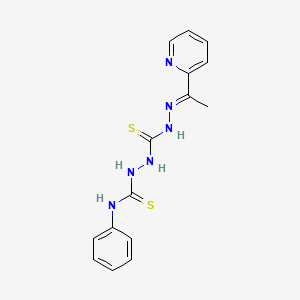
Carbonothioic dihydrazide, N''-((phenylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both thioamide and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:
Formation of the thioamide group: This can be achieved by reacting a primary amine with carbon disulfide under basic conditions to form the corresponding dithiocarbamate, followed by hydrolysis.
Hydrazide formation: The thioamide can then be reacted with hydrazine to form the hydrazide.
Condensation reactions: The final step involves the condensation of the hydrazide with an aldehyde or ketone to introduce the pyridinyl and phenylamino groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioamide group could yield sulfoxides or sulfones, while reduction of the hydrazide group could yield primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them potential candidates for drug development. For example, they could be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Thiosemicarbazides: Compounds with similar thioamide and hydrazide groups.
Hydrazones: Compounds formed by the condensation of hydrazides with aldehydes or ketones.
Thioamides: Compounds containing the thioamide functional group.
Uniqueness
Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of functional groups and the presence of both aromatic and heterocyclic rings
属性
CAS 编号 |
127142-02-3 |
|---|---|
分子式 |
C15H16N6S2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
1-phenyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H16N6S2/c1-11(13-9-5-6-10-16-13)18-20-15(23)21-19-14(22)17-12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-11+ |
InChI 键 |
CVCPNJREWHGQQL-WOJGMQOQSA-N |
手性 SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1)/C2=CC=CC=N2 |
规范 SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



